1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo-
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Overview
Description
1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- typically involves the reaction of benzopyran derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of benzopyran-4-carboxamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives .
Scientific Research Applications
1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-2-Benzopyran-4-carboxamide, N,N-bis(2-methylpropyl)-1-oxo-
- 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid
- 2-(2-Nitrophenyl)-2,3-dihydrogen-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
1H-2-Benzopyran-4-carboxamide, N,N-di-2-propenyl-4-oxo- stands out due to its unique structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
148581-56-0 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-oxo-N,N-bis(prop-2-enyl)isochromene-4-carboxamide |
InChI |
InChI=1S/C16H15NO3/c1-3-9-17(10-4-2)15(18)14-11-20-16(19)13-8-6-5-7-12(13)14/h3-8,11H,1-2,9-10H2 |
InChI Key |
LXGVTJPNTMTBHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=COC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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